3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone is an organic compound that belongs to the class of benzothiazoles and pyridinones. This compound features a benzothiazole moiety, which is a heterocyclic structure containing both sulfur and nitrogen, along with a pyridinone ring. The presence of a 4-methylbenzyl group enhances its lipophilicity, potentially improving its biological activity and interaction with cellular targets. The compound is classified under heterocyclic compounds due to its unique ring structures that incorporate multiple elements.
The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone typically involves several chemical reactions. One common method includes the reaction of 2-aminobenzothiazole with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This nucleophilic substitution reaction is generally conducted under reflux conditions in solvents like ethanol or acetonitrile to facilitate complete conversion to the desired product.
A continuous flow process can also be employed for industrial production, which enhances efficiency and reduces costs. This method utilizes a packed bed reactor where reactants are continuously fed into the system, allowing for consistent product quality and yield.
The molecular structure of 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone can be represented as follows:
The compound features a benzothiazole ring fused with a pyridinone structure, contributing to its unique chemical properties.
The compound's molecular weight is approximately 284.37 g/mol. The InChI (International Chemical Identifier) for this compound is:
The reactivity of 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone can be attributed to its functional groups. For instance, it can undergo electrophilic aromatic substitution due to the presence of the aromatic rings. Additionally, it may participate in nucleophilic substitutions and condensation reactions depending on the reaction conditions.
Reactions involving this compound often require careful control of temperature and solvent choice to optimize yields. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The mechanism of action for 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone varies based on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes leading to cell lysis and death. It may interfere with essential cellular processes such as protein synthesis or DNA replication.
Anticancer Activity: In cancer research, this compound has shown potential by inducing apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.
Studies indicate that this compound exhibits significant activity against various bacterial strains and has demonstrated cytotoxic effects on certain cancer cell lines.
The physical properties of 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly used to characterize this compound's purity and structural integrity.
3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is investigated for its antimicrobial properties and potential use in treating infections caused by resistant bacterial strains.
Medicine: Its anticancer properties are being explored in drug development, targeting specific cancer types through mechanisms that induce cell death.
Material Science: It may also find applications in developing materials with specific optical or electronic properties due to its unique structure.
The construction of the benzothiazole-pyridinone scaffold relies on strategic nucleophilic substitution protocols, with C-2 functionalization of the benzothiazole ring being pivotal. Copper-catalyzed intramolecular S-arylation of 2-halogenothioanilides enables efficient cyclization to form 2-arylbenzothiazoles under mild conditions, achieving yields of 75–92% with both electron-donating and electron-withdrawing substituents [2]. This method proceeds via a two-electron Cu(I)/Cu(III) catalytic cycle, ensuring high functional group tolerance. Alternative metal-free approaches utilize di(t-butyl)peroxide (DTBP) to initiate radical cascade processes for benzothiazole formation, where homolytic fission generates t-butoxy radicals that undergo β-scission to methyl radicals, driving R-group transfer and cyclization in fluorobenzene at 80–100°C [2]. For hybrid systems like 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone, in situ-generated carbanions from active methylene compounds attack electrophilic benzothiazole C-2 positions, facilitated by sodium hydride in aprotic solvents. This SRN1 mechanism proceeds through radical-anion intermediates that expel halides prior to intramolecular recombination [2].
Table 1: Nucleophilic Substitution Approaches for Benzothiazole-Pyridinone Hybrid Synthesis
Method | Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Copper NHC catalysis | DMSO, 80°C, Cu(I) precatalyst | 2-Halogenothioanilide | 75–92% |
Radical cyclization | DTBP, fluorobenzene, 100°C | ortho-Isocyanoaryl thioether | 47–89% |
SRN1 mechanism | NaH, DMF, room temperature | o-Iodoarylisothiocyanate | Quantitative |
Alkaline cyclization | K₃Fe(CN)₆, aq. NaOH | Thioanilide | 75–80% |
Molecular hybridization—combining pharmacophoric benzothiazole and pyridinone moieties—exploits these reactions to enhance biological activity and overcome drug resistance. Solvent-free techniques and green catalysts (e.g., silica-supported reagents) further optimize atom economy [2].
Continuous flow technology addresses critical limitations in scaling benzothiazole-pyridinone synthesis, particularly thermal management and mixing efficiency. Plug flow reactors (PFRs) enable precise residence time control (< 5% deviation) for exothermic nucleophilic substitutions, while continuous stirred tank reactors (CSTRs) with active agitation handle slurries or precipitating intermediates [5] [9]. Corning Advanced-Flow™ reactors exemplify industrial adaptation, using heart-shaped mixing structures and silicon carbide modules to achieve 100× scale-up from lab to production (kilograms/hour) while maintaining a 50% reduction in footprint versus batch systems [9]. Key advantages include:
Table 2: Flow Reactor Performance in Benzothiazole Synthesis
Parameter | Batch Reactor | PFR | CSTR Series |
---|---|---|---|
Heat transfer coefficient | 50 W/m²K | 500 W/m²K | 300 W/m²K |
Mixing time (seconds) | 60 | 0.5 | 5 |
Scale-up factor | 10× | 1,000× | 500× |
Hazard potential | High | Low | Moderate |
Industrial implementations, such as Medichem’s API production, confirm 40% faster process transfer from R&D using integrated feeding systems and real-time analytics [9].
A novel PASE (pot, atom, and step economic) route to pyrido[2,1-b][1,3]benzothiazol-1-ones leverages controlled thermolysis of 3-aroylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones (APBTTs). Simultaneous thermal analysis (STA) confirmed decarbonylation onset at 172–200°C, with observed mass losses (14–17%) matching theoretical values for dual CO elimination (Table 3) [4]. This cascade proceeds via:
Table 3: Thermal Decarbonylation Parameters for APBTT Precursors
APBTT Substituent | Onset Temp (°C) | Peak Temp (°C) | Mass Loss Observed/Calculated |
---|---|---|---|
1a (R=H) | 172 | 180 | 15%/17% |
1b (R=4-OMe) | 184 | 195 | 17%/16% |
1f (R=3-NO₂) | 190 | 200 | 17%/17% |
DFT calculations elucidated an unprecedented dual decarbonylation mechanism, distinguishing APBTTs from classical [e]-fused 1H-pyrrole-2,3-diones. Single-crystal X-ray analysis (CCDC 2277018) validated the angular fusion of pyridinone and benzothiazole rings in products [4]. Solvent-free operation and minimal purification underscore industrial viability.
Microwave irradiation accelerates benzothiazole-pyridinone synthesis by enabling rapid, homogeneous heating. In solvent-free systems, dielectric polarization reduces reaction times from hours to minutes while improving yields by 15–30% versus conductive heating [2] [7]. Key implementations include:
Table 4: Microwave Optimization for Benzothiazole-Pyridinone Synthesis
Catalyst System | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
None (neat) | 300 | 20 | 150 | 65 |
SiO₂-nanoparticles | 300 | 12 | 150 | 82 |
[BMIM]BF₄ (ionic liquid) | 250 | 8 | 140 | 88 |
CuFe₂O₄ nanocatalyst | 350 | 10 | 160 | 91 |
This approach aligns with green chemistry principles by eliminating solvent waste and reducing energy consumption by 80% [2].
Koser’s reagent [PhI(OH)OTs] enables efficient C–N/C–S bond formation for benzothiazole ring construction at 0.5–2 mol% catalyst loading. The iodine(III) center acts as a strong Lewis acid, activating carbonyl groups in ortho-amino thiophenols to drive cyclodehydration into benzothiazoles within 10 minutes at 70°C [6]. This method accommodates electron-rich and electron-deficient aryl groups, achieving 85–94% yields with negligible homocoupling byproducts. For hybrid systems like 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone, sequential functionalization is possible:
Table 5: Hypervalent Iodine Catalysis vs. Conventional Oxidants
Catalyst | Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Koser’s reagent | 1.0 | 0.25 | 80 | 92 |
H₂O₂/AcOH | 200 | 4 | 100 | 75 |
K₃[Fe(CN)₆] | 100 | 8 | 25 | 68 |
MnO₂ | 300 | 12 | 110 | 60 |
Scalability is demonstrated in gram-scale reactions (>100 g) without catalyst deactivation, and the aqueous solubility of iodobenzene byproducts simplifies workup [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1